molecular formula C23H26N2O4 B2465309 3,4-diethoxy-N-(2-(7-methyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)benzamide CAS No. 851404-76-7

3,4-diethoxy-N-(2-(7-methyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)benzamide

Cat. No. B2465309
CAS RN: 851404-76-7
M. Wt: 394.471
InChI Key: XOFGUTWDFBFDHA-UHFFFAOYSA-N
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Description

The compound “3,4-diethoxy-N-(2-(7-methyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)benzamide” is a complex organic molecule that contains a quinoline core, which is a bicyclic aromatic system . Quinolines and their derivatives have been found to exhibit a wide range of biological activities and are valuable in drug research and development .


Molecular Structure Analysis

The molecular structure of this compound would likely be determined using spectroscopic techniques such as 1H-NMR, 13C-NMR, and mass spectrometry .


Chemical Reactions Analysis

The chemical reactions involving this compound would likely depend on the specific conditions and reagents used. Quinoline derivatives can undergo a variety of reactions, including those that form fused ring systems .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, and density, would likely be determined using standard analytical techniques .

Scientific Research Applications

Synthesis and Pharmaceutical Applications

The compound appears to be related to a broader class of chemicals used in various synthesis and pharmacological studies. For instance, Owton et al. (1995) synthesized a compound with a similar structure, focusing on its potential as an analogue of the osteoarthritis drug rhein. This indicates a potential application in the development of novel pharmaceuticals, particularly in the treatment of conditions like osteoarthritis (Owton et al., 1995).

Role in Receptor Studies

Xu et al. (2005) explored benzamide analogues, including compounds structurally related to 3,4-diethoxy-N-(2-(7-methyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)benzamide, as probes for sigma-2 receptors. Such research is critical in understanding receptor functions and developing drugs targeting these receptors, particularly in the context of neurological disorders (Xu et al., 2005).

Antitumor and Antimicrobial Potential

Chemical derivatives similar to 3,4-diethoxy-N-(2-(7-methyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)benzamide have been evaluated for their antitumor and antimicrobial properties. For example, Rivalle et al. (1983) and Habib et al. (2013) explored derivatives for their potential in treating cancer and microbial infections, suggesting a possible avenue for this compound in similar applications (Rivalle et al., 1983); (Habib et al., 2013).

Potential in Organic Chemistry and Medicinal Research

The compound and its related derivatives also have implications in organic chemistry and medicinal research. Studies like those by Kametani et al. (1979) and Song et al. (2010) demonstrate the utility of such compounds in synthesizing complex organic structures and exploring their biological activities, thereby contributing to drug discovery and development (Kametani et al., 1979); (Song et al., 2010).

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological activity. Many quinoline derivatives have been found to have pharmaceutical and biological activities .

properties

IUPAC Name

3,4-diethoxy-N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N2O4/c1-4-28-20-9-8-17(14-21(20)29-5-2)22(26)24-11-10-18-13-16-7-6-15(3)12-19(16)25-23(18)27/h6-9,12-14H,4-5,10-11H2,1-3H3,(H,24,26)(H,25,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOFGUTWDFBFDHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C(=O)NCCC2=CC3=C(C=C(C=C3)C)NC2=O)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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